3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid
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Overview
Description
3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyridylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination of the phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyridylcarbamoyl Group: The pyridylcarbamoyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluoro and pyridylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-Fluoro-3-(phenylcarbamoyl)phenylboronic Acid: Similar structure but with a different substitution pattern.
3-Fluoro-4-(N-morpholinomethyl)phenylboronic Acid: Contains a morpholinomethyl group instead of a pyridylcarbamoyl group.
Uniqueness
3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid is unique due to its combination of a fluoro group and a pyridylcarbamoyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C12H10BFN2O3 |
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Molecular Weight |
260.03 g/mol |
IUPAC Name |
[3-fluoro-4-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-11-7-8(13(18)19)1-2-10(11)12(17)16-9-3-5-15-6-4-9/h1-7,18-19H,(H,15,16,17) |
InChI Key |
AMRBHGONZSDJLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)F)(O)O |
Origin of Product |
United States |
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